molecular formula C18H13Cl2NO B3036721 1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone CAS No. 400076-09-7

1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone

Cat. No.: B3036721
CAS No.: 400076-09-7
M. Wt: 330.2 g/mol
InChI Key: BGZLTBZEHZHTRS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-6-phenyl-2(1H)-pyridinone is a chemical compound characterized by its unique structure, which includes a pyridinone ring substituted with a 3,4-dichlorobenzyl group and a phenyl group

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and 6-phenyl-2(1H)-pyridinone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-6-phenyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyridinone rings, using reagents such as halogens (chlorine, bromine) or nitrating agents.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-6-phenyl-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)-6-phenyl-2(1H)-pyridinone can be compared with similar compounds, such as:

    1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole: This compound shares the 3,4-dichlorobenzyl group but differs in the core structure, leading to different chemical and biological properties.

    1-(3,4-Dichlorobenzyl)piperazine: Another similar compound with a different core structure, used in various pharmaceutical applications.

    Indole-3-acetic acid derivatives: These compounds contain similar substituents and are studied for their antibacterial and antifungal activities.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-6-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c19-15-10-9-13(11-16(15)20)12-21-17(7-4-8-18(21)22)14-5-2-1-3-6-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZLTBZEHZHTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=O)N2CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199633
Record name 1-[(3,4-Dichlorophenyl)methyl]-6-phenyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400076-09-7
Record name 1-[(3,4-Dichlorophenyl)methyl]-6-phenyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400076-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-6-phenyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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